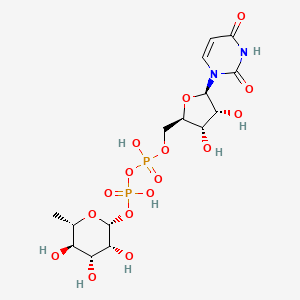

Udp-beta-L-rhamnose

Vue d'ensemble

Description

L'uridine diphosphate rhamnose est un nucléotide de sucre qui joue un rôle crucial dans la biosynthèse de divers glycoconjugués chez les plantes. Il sert de donneur de rhamnose, un sucre désoxy, dans les réactions de glycosylation. Ces réactions sont essentielles pour la formation de glucides complexes, qui sont vitaux pour l'intégrité de la paroi cellulaire des plantes et d'autres processus biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'uridine diphosphate rhamnose implique généralement plusieurs étapes. Une méthode courante commence par l'acétylation du L-rhamnopyranose pour former du 2,3,4-tri-O-acétyl-L-rhamnopyranose. Cet intermédiaire est ensuite converti en diallyl(2,3,4-tri-O-acétyl-β-L-rhamnopyranosyl)phosphate, suivi d'une phosphorylation pour donner du 1-O-phosphoryl-2,3,4-tri-O-acétyl-β-L-rhamnopyranoside. Enfin, la désacétylation et le couplage avec l'uridine diphosphate produisent l'uridine diphosphate rhamnose .

Méthodes de production industrielle : La production industrielle de l'uridine diphosphate rhamnose implique souvent une synthèse enzymatique. Des enzymes telles que l'uridine diphosphate rhamnose synthase catalysent la conversion de l'uridine diphosphate glucose en uridine diphosphate rhamnose. Cette méthode est préférée pour son efficacité et sa spécificité .

Analyse Des Réactions Chimiques

Types de réactions : L'uridine diphosphate rhamnose subit principalement des réactions de glycosylation, où elle donne un groupement rhamnose à diverses molécules acceptrices. Ces réactions sont catalysées par des glycosyltransférases et sont cruciales pour la biosynthèse de glucides complexes .

Réactifs et conditions courants : Les réactions de glycosylation impliquant l'uridine diphosphate rhamnose nécessitent généralement la présence de glycosyltransférases spécifiques et de molécules acceptrices telles que les flavonoïdes, les acides phénoliques et les terpènes. Les réactions sont souvent réalisées dans des solutions tampon aqueuses à pH et température physiologiques .

Principaux produits : Les principaux produits de ces réactions sont des composés rhamnosylés, qui comprennent divers glycosides et polysaccharides. Ces produits jouent un rôle important dans la structure des plantes et les mécanismes de défense .

4. Applications de la recherche scientifique

L'uridine diphosphate rhamnose a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'uridine diphosphate rhamnose exerce ses effets par le biais de réactions de glycosylation. Le composé agit comme un donneur de rhamnose, qui est transféré à des molécules acceptrices par des glycosyltransférases. Ce processus est essentiel à la biosynthèse des glycoconjugués, qui jouent un rôle crucial dans l'intégrité de la paroi cellulaire, la signalisation et les mécanismes de défense chez les plantes .

Applications De Recherche Scientifique

Uridine diphosphate rhamnose has a wide range of applications in scientific research:

Mécanisme D'action

Uridine diphosphate rhamnose exerts its effects through glycosylation reactions. The compound acts as a donor of rhamnose, which is transferred to acceptor molecules by glycosyltransferases. This process is essential for the biosynthesis of glycoconjugates, which play critical roles in cell wall integrity, signaling, and defense mechanisms in plants .

Comparaison Avec Des Composés Similaires

L'uridine diphosphate rhamnose est unique parmi les nucléotides de sucre en raison de son rôle spécifique dans le don de rhamnose. Des composés similaires comprennent :

Désoxythymidinediphosphate-L-rhamnose (dTDP-Rha) : Trouvé dans les bactéries et les champignons, il joue une fonction similaire dans les réactions de glycosylation.

Guanosine diphosphate rhamnose (GDP-Rha) : Également trouvé dans les bactéries et les champignons, il est un autre donneur de rhamnose utilisé dans la glycosylation.

Uridine diphosphate glucose (UDP-Glc) : Un précurseur de l'uridine diphosphate rhamnose, il donne du glucose dans les réactions de glycosylation.

L'uridine diphosphate rhamnose est unique dans sa spécificité pour le don de rhamnose dans les réactions de glycosylation des plantes, ce qui en fait un composant essentiel de la biochimie végétale .

Activité Biologique

UDP-β-L-rhamnose (UDP-Rha) is a nucleotide sugar that plays a significant role in various biological processes, particularly in the biosynthesis of polysaccharides and glycoproteins. This article delves into the biological activity of UDP-Rha, highlighting its biosynthesis pathways, structural characteristics, and potential applications in medicine and biotechnology.

Biosynthesis Pathways

UDP-Rha is synthesized primarily through two main pathways: the Rml pathway and the NRS/ER pathway.

- Rml Pathway :

- NRS/ER Pathway :

Structural Characteristics

The three-dimensional structure of UDP-Rha synthases has been elucidated through high-resolution crystallography. These synthases exhibit distinct structural features that facilitate their catalytic activities:

- The uracil ring of UDP-Rha forms specific interactions with amino acids within the enzyme's active site, which are crucial for substrate binding and catalysis .

- Structural studies have shown that water molecules play a significant role in stabilizing the interactions between UDP-Rha and the enzyme .

Biological Functions

UDP-Rha is integral to several biological functions:

- Cell Wall Biosynthesis : UDP-Rha is a precursor for the synthesis of rhamnan polysaccharides found in plant cell walls, contributing to structural integrity and defense mechanisms against pathogens .

- Pathogen Interaction : In fungi, rhamnose-containing glycans are involved in host-pathogen interactions. The presence of UDP-Rha facilitates the modification of glycoproteins that can enhance pathogenicity .

Case Studies and Research Findings

- Antibacterial Applications :

- Tumor Immunotherapy :

- Enzyme Characterization :

Data Table: Summary of Key Properties of UDP-β-L-Rhamnose

| Property | Description |

|---|---|

| Chemical Structure | Nucleotide sugar; uridine diphosphate linked to L-rhamnose |

| Biosynthesis Pathways | Rml pathway (bacteria) and NRS/ER pathway (plants/fungi) |

| Biological Functions | Cell wall biosynthesis, pathogen interaction |

| Potential Applications | Antibacterial agents, tumor immunotherapy |

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDCJEIZVLVWNC-SLBWPEPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317843 | |

| Record name | UDP-rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | UDP-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1955-26-6 | |

| Record name | UDP-rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UDP-rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDP-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.